2-(Dimethoxymethylidene)propanedinitrile
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Overview
Description
“2-(Dimethoxymethylidene)propanedinitrile” is a chemical compound with the molecular formula C6H6N2O2 and a molecular weight of 138.12 . It is used in research and development .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that similar compounds have been synthesized through various reactions such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of six carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C6H6N2O2/c1-9-6(10-2)5(3-7)4-8/h1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar compounds have been used in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 50-51°C . It has a predicted boiling point of 367.4±37.0 °C and a predicted density of 1.148±0.06 g/cm3 .Scientific Research Applications
Synthesis and Reactivity
2-(Dimethoxymethylidene)propanedinitrile, a compound involved in various synthetic routes, shows versatility in chemical reactions. For example, it participates in the four-component reaction with dimethyl acetylenedicarboxylate and aromatic aldehydes in aqueous media, leading to polyfunctionalized 1,4-dihydropyridine derivatives at room temperature. This synthesis showcases its utility in creating complex molecules efficiently (Hadjebi et al., 2011). Furthermore, its photochemical monoalkylation by electron-rich alkenes under photoirradiation highlights its role in producing monoalkylated propanedinitriles, a critical step in synthesizing various organic compounds (Ohashi et al., 2008).
Material Science and Optical Properties
In material science, this compound contributes to the development of nonlinear optical materials. The compound exhibits bond-length alternation behaviors crucial for understanding and designing materials with specific optical properties. Such insights are vital for advancing optoelectronic devices and materials (Gainsford et al., 2007). Additionally, it has been used to prepare single-crystal one-dimensional nanostructures, which show significant changes in optical properties based on their morphology, demonstrating its utility in nanotechnology and materials science (Zhang et al., 2007).
Catalysis and Chemical Transformations
The compound also finds applications in catalysis and chemical transformations. For instance, studies on the structural properties and rotational barriers of related propanedinitrile derivatives provide insights into their reactivity and potential as catalysts or reactive intermediates in organic synthesis (Karlsen et al., 2002).
Coordination Chemistry and Luminescent Properties
In coordination chemistry, this compound has been used to synthesize new ligands for forming mercury(II) coordination polymers with varied structures and luminescent properties. This application underscores its versatility in creating materials with potential for sensing, imaging, and light-emitting applications (Jin et al., 2013).
Photophysical and Structural Studies
Further, its analogs have been studied for their photophysical, structural aspects, and nonlinear optical properties, highlighting the compound's role in understanding and designing molecules with desirable electronic and optical characteristics for advanced technological applications (Bhagwat & Sekar, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-(dimethoxymethylidene)propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-9-6(10-2)5(3-7)4-8/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHOVMBYUMTLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64672-72-6 |
Source
|
Record name | 2-(dimethoxymethylidene)propanedinitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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